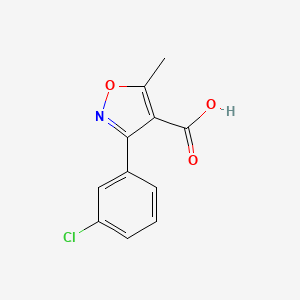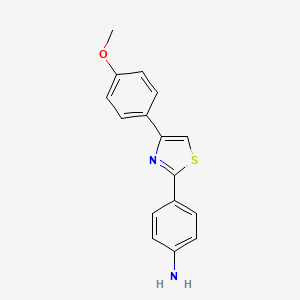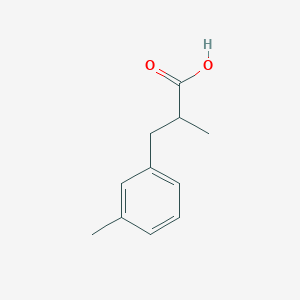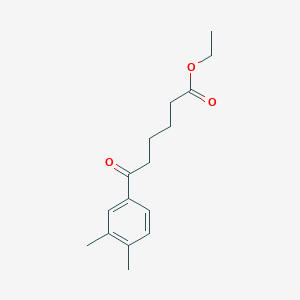
Tosilato de sitamaquina
Descripción general
Descripción
Sitamaquine is an antileishmanial agent. It is active against L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica (EC50s = 9.5-19.8 µM). It inhibits mitochondrial complex II, also known as succinate dehydrogenase (SDH), in a cell-free assay when used at concentrations ranging from 10 to 200 µM. Sitamaquine (100 µM) increases intracellular levels of reactive oxygen species (ROS) and decreases intracellular ATP levels, as well as induces phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential, markers of apoptosis, in L. donovani promastigotes.
Aplicaciones Científicas De Investigación
C21H33N3O⋅C7H8O3S C_{21}H_{33}N_{3}O \cdot C_{7}H_{8}O_{3}S C21H33N3O⋅C7H8O3S
, es un compuesto conocido por su potencial en diversas aplicaciones de investigación científica. A continuación, se presenta un análisis exhaustivo que se centra en seis aplicaciones distintas, cada una de las cuales se detalla en su propia sección.Tratamiento de la leishmaniasis visceral
El tosilato de sitamaquina se reconoce principalmente por su papel en el tratamiento de la leishmaniasis visceral . Esta enfermedad, causada por el parásito Leishmania, es un problema de salud importante en las regiones tropicales y subtropicales. El this compound, como un análogo de la 8-aminoquinolina activo por vía oral, exhibe una potente actividad antileishmanial. Se acumula dentro de los parásitos Leishmania y altera su complejo II de la cadena respiratoria, lo que lleva a una muerte similar a la apoptosis .
Actividad antiplasmodial
El compuesto también demuestra actividad antiplasmodial, lo cual es crucial en la lucha contra la malaria . El this compound interfiere con el ciclo de vida plasmodial, inhibiendo así el crecimiento y la proliferación de los parásitos responsables de la malaria. Su capacidad para inducir apoptosis en estos parásitos lo convierte en un activo valioso en la investigación antimalárica y el desarrollo de fármacos .
Inhibición del complejo II mitocondrial
En la investigación bioquímica, el this compound se utiliza para estudiar la inhibición del complejo II mitocondrial . Esta enzima, también conocida como succinato deshidrogenasa, es integral para la cadena de transporte de electrones y la respiración celular. Al inhibir este complejo, los investigadores pueden explorar los mecanismos de disfunción mitocondrial y sus implicaciones en diversas enfermedades .
Inducción de especies reactivas de oxígeno (ROS)
Se ha observado que el this compound aumenta los niveles intracelulares de especies reactivas de oxígeno (ROS) . Esta propiedad es particularmente útil en el estudio del estrés oxidativo y sus efectos sobre las estructuras y funciones celulares. La capacidad del compuesto para alterar los niveles de ROS proporciona información sobre el papel del daño oxidativo en la patogénesis de las enfermedades .
Investigación de la apoptosis
El papel del compuesto en la inducción de la apoptosis en los parásitos lo convierte en una herramienta valiosa en la investigación de la apoptosis . Al estudiar cómo el this compound desencadena marcadores de muerte celular como la externalización de la fosfatidilserina y la fragmentación de la cromatina, los investigadores pueden obtener una comprensión más profunda de las vías apoptóticas y su relevancia para el cáncer y otras enfermedades .
Modulación del nivel de ATP
El impacto del this compound en los niveles intracelulares de ATP es otra área de interés . El ATP es la principal moneda energética de la célula, y cualquier compuesto que afecte sus niveles puede tener implicaciones profundas para el metabolismo celular y la homeostasis energética. La investigación sobre cómo el this compound influye en los niveles de ATP puede arrojar luz sobre los trastornos metabólicos y las enfermedades relacionadas con la energía .
Mecanismo De Acción
Target of Action
Sitamaquine primarily targets the Leishmania parasites . It is active against various species including L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica . These parasites are responsible for causing leishmaniasis, a disease that affects millions of people worldwide .
Mode of Action
Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Additionally, sitamaquine potently inhibits respiratory chain complex II , also known as succinate dehydrogenase (SDH) .
Biochemical Pathways
Sitamaquine affects the biochemical pathways related to heme metabolism and mitochondrial respiration . By inhibiting heme polymerase, it disrupts the parasite’s ability to detoxify heme, leading to its accumulation and subsequent toxicity . The inhibition of succinate dehydrogenase disrupts the normal functioning of the parasite’s respiratory chain, leading to impaired energy production .
Pharmacokinetics
It is known that sitamaquine can be taken regardless of food intake . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sitamaquine .
Result of Action
Sitamaquine’s action results in the death of Leishmania parasites. It induces an apoptosis-like death in the parasites by increasing intracellular levels of reactive oxygen species (ROS), decreasing intracellular ATP levels, and inducing phosphatidylserine externalization, chromatin fragmentation, and depolarization of the mitochondrial membrane potential .
Action Environment
The action of sitamaquine is influenced by the acidic environment within the Leishmania parasites. Sitamaquine is a lipophilic weak base that rapidly accumulates in the acidic compartments of Leishmania parasites, mainly in acidocalcisomes . This allows sitamaquine to concentrate its effects where they are most needed, enhancing its efficacy .
Propiedades
IUPAC Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPWLFCZDGYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019640-33-5 | |
| Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




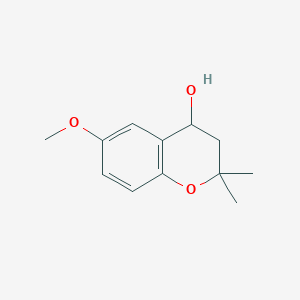
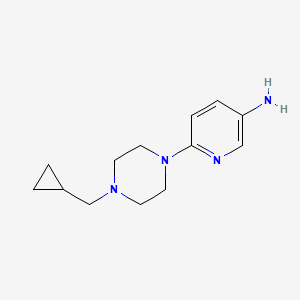
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
